![molecular formula C11H12N2OS B1459294 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-29-6](/img/structure/B1459294.png)

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol

Descripción general

Descripción

Molecular Structure Analysis

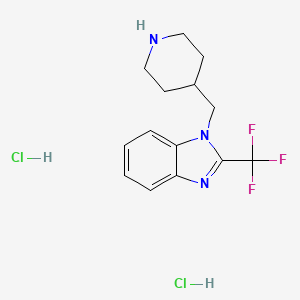

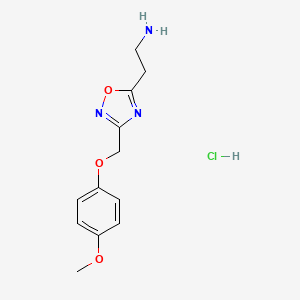

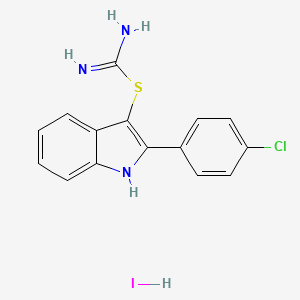

The InChI code for a similar compound, 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol, is provided . This can give some insight into the molecular structure of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol include a molecular weight of 220.29 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including thiazoles and their derivatives, is a significant area of research. Studies have demonstrated methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles, showcasing their chemical and biological properties. Such compounds are known for a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects (Abdurakhmanova et al., 2018).

Biological Activities of Benzazoles

Benzazoles and their derivatives, which include structural motifs similar to "1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol," are noted for their diversity of biological activities. These molecules are utilized in medicinal chemistry for their therapeutic potential, demonstrating activities such as cytotoxicity, inhibition of cell proliferation, and potential as therapeutic agents due to their varied biological mechanisms (Rosales-Hernández et al., 2022).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and derivatives are substantial in pharmaceutical chemistry, exhibiting a wide range of therapeutic capabilities. The antimicrobial and antiviral properties of benzothiazoles are of particular interest, suggesting their potential as candidates for new drug development against various pathogens, including multi-drug resistant microbes and viruses causing diseases like COVID-19 (Elamin et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship (SAR) of benzothiazole derivatives underscores their importance in medicinal chemistry. These compounds exhibit a plethora of pharmacological activities with minimal toxic effects, highlighting the benzothiazole scaffold's significance in developing new therapeutic agents for various diseases, including viral, microbial, anti-diabetic, and anti-tumor applications (Bhat & Belagali, 2020).

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol’s action are currently under investigation. Preliminary studies suggest that the compound may have significant analgesic and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules in the environment. For instance, it is recommended to store the compound at 4°C and protect it from light .

Propiedades

IUPAC Name |

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-2-4-9-10(7)12-11(15-9)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQLCEWSPTTXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)